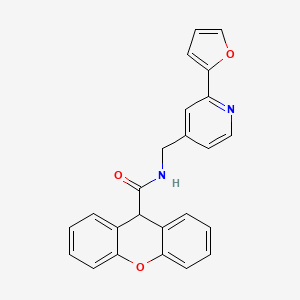

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide

Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a 9H-xanthene core substituted with a carboxamide group at position 7. The carboxamide is further functionalized with a pyridin-4-ylmethyl moiety bearing a furan-2-yl substituent at the pyridine’s 2-position.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3/c27-24(26-15-16-11-12-25-19(14-16)22-10-5-13-28-22)23-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)23/h1-14,23H,15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDUYYWMZVHDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

Introduction of the carboxamide group: The xanthene derivative is then reacted with an appropriate amine to introduce the carboxamide functionality.

Attachment of the pyridine-furan moiety: This step involves the coupling of the xanthene carboxamide with a pyridine-furan derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Furanones and pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Halogenated xanthene derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The xanthene core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridine-furan moiety can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound belonging to the xanthene derivative class. Its unique structure, characterized by a xanthene core, a furan moiety, and a pyridine ring, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

The molecular formula of this compound is C18H16N2O2, with a molecular weight of approximately 296.34 g/mol. The compound's structural representation can be visualized using molecular modeling software, highlighting its functional groups that may interact with biological targets.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, influencing various biochemical pathways. The presence of both furan and pyridine rings suggests potential interactions with biological macromolecules, which could lead to therapeutic effects.

Antiviral Activity

The antiviral potential of xanthene derivatives has been explored in various contexts. Compounds structurally related to this compound have been identified as inhibitors of viral proteases, which are crucial for viral replication. For example, derivatives have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), indicating that similar mechanisms may be exploitable for developing antiviral agents .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related xanthene compounds has demonstrated their ability to inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are significant targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.